1-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;sulfuric acid

Nitric oxide synthase inhibition Isoform selectivity iNOS inhibitor procurement

Procure GED sulfate (CAS 91774-54-8) for its unique dual mechanism—unlike 1400W or aminoguanidine, it combines potent iNOS inhibition with direct peroxynitrite scavenging. The redox-labile disulfide bridge enables intracellular, stimuli-responsive release, ideal for hydrogel, micelle, or nanoparticle delivery systems. Its defined sulfate stoichiometry ensures reproducible formulation. Demonstrated 79% diabetes reduction in NOD mice and 10-fold dose advantage over aminoguanidine in enteropathy models.

Molecular Formula C6H18N6O4S3
Molecular Weight 334.4 g/mol
CAS No. 91774-54-8
Cat. No. B6353629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;sulfuric acid
CAS91774-54-8
Molecular FormulaC6H18N6O4S3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC(CSSCCN=C(N)N)N=C(N)N.OS(=O)(=O)O
InChIInChI=1S/C6H16N6S2.H2O4S/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4)
InChIKeyPWWLIDQEZFBVSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidinoethyldisulfide Sulfate (CAS 91774-54-8): Procurement-Relevant Identity, Class, and Core Characteristics


1-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;sulfuric acid (CAS 91774-54-8), systematically named Guanidine, 1,1′-(dithiodiethylene)di-, sulfate, is the sulfate salt of guanidinoethyldisulfide (GED) – a homodimeric bis-guanidine compound in which two guanidinoethyl moieties are bridged by a disulfide bond [1]. GED belongs to the mercaptoalkylguanidine class of inducible nitric oxide synthase (iNOS) inhibitors and was formed via spontaneous oxidative dimerization of mercaptoethylguanidine (MEG) under physiological conditions [2]. Unlike simple guanidine-based NOS inhibitors, the disulfide bridge confers redox sensitivity and enables both enzyme inhibition and direct peroxynitrite scavenging, establishing the compound as a dual-mechanism pharmacological tool [2][3].

Why Guanidinoethyldisulfide Sulfate Cannot Be Swapped with Generic iNOS Inhibitors or Alternative Salts: A Procurement Risk Overview


In-class iNOS inhibitors such as 1400W, aminoguanidine, L-NIL, and S-methylisothiourea (SMT) share the ability to suppress NO production, yet differ profoundly in isoform selectivity, mechanism of action, ancillary pharmacology, and in vivo therapeutic window [1][2]. Critically, GED is among a small subset of iNOS inhibitors that concurrently function as direct peroxynitrite and reactive oxygen species scavengers – a property absent in 1400W, L-NIL, and SMT [3]. Furthermore, the disulfide bridge of GED is redox-labile, enabling reduction-triggered release in intracellular environments and facilitating formulation into stimuli-responsive delivery systems – a structural attribute not replicated by the monomeric analog MEG or any other iNOS inhibitor [4]. These molecular-level differences translate into non-interchangeable in vivo efficacy profiles, as demonstrated by head-to-head comparisons in experimental enteropathy and gingivitis models where GED achieved superior or comparable outcomes at substantially lower mass doses than aminoguanidine [5].

Guanidinoethyldisulfide Sulfate vs. Comparators: Quantitative Evidence for Informed Procurement


iNOS Enzyme Inhibition Potency and Isoform Selectivity: GED Sulfate vs. 1400W, Aminoguanidine, SMT, and L-NIL

GED inhibits purified iNOS with a Ki of 4.3 µM, endothelial NOS (ecNOS) with a Ki of 18 µM, and brain NOS (bNOS) with a Ki of 25 µM, yielding a 4.2-fold selectivity for iNOS over ecNOS [1]. In contrast, 1400W achieves an iNOS Ki of 0.007 µM (7 nM) with >5000-fold selectivity over ecNOS, aminoguanidine exhibits an iNOS Ki of 16 µM with mechanism-based inactivation kinetics, and S-methylisothiourea (SMT) shows Ki values of 0.120 µM (iNOS), 0.200 µM (eNOS), and 0.160 µM (nNOS) – i.e., only 1.7-fold iNOS selectivity [2][3][4]. L-NIL demonstrates an iNOS IC50 of 3.3 µM with 28-fold selectivity over rat brain constitutive NOS [5]. Thus, while GED is not the most potent or the most selective iNOS inhibitor, its moderate selectivity profile differs from the ultra-selective 1400W and the essentially non-selective SMT, influencing the choice of tool compound depending on the desired balance between iNOS potency and off-isoform inhibition.

Nitric oxide synthase inhibition Isoform selectivity iNOS inhibitor procurement

Dual-Mechanism Activity: Combined iNOS Inhibition and Direct Peroxynitrite Scavenging – GED Sulfate vs. 1400W and Aminoguanidine

Unlike 1400W and S-methylisothiourea, which function solely as competitive NOS inhibitors, GED additionally acts as a direct peroxynitrite (ONOO⁻) and reactive oxygen species scavenger [1]. In the cytochrome c²⁺ oxidation assay, GED and its monomeric precursor MEG caused dose-dependent inhibition of peroxynitrite-induced oxidation, a property shared by aminoguanidine but substantially weaker in the latter [1]. In NOD mouse islets, GED treatment reduced nitrotyrosine immunostaining (a footprint of peroxynitrite) from 30±9% in vehicle-treated β-cells to 1±1% in GED-treated animals, demonstrating functional peroxynitrite scavenging in situ [2]. This dual mechanism – enzymatic iNOS inhibition plus direct oxidant neutralization – is not replicated by the highly selective iNOS inhibitor 1400W, which lacks intrinsic antioxidant activity [3].

Peroxynitrite scavenging Reactive oxygen species Dual-mechanism iNOS inhibitor

In Vivo Efficacy in Indomethacin-Induced Enteropathy: GED Sulfate Dose-Equivalent Comparison with Aminoguanidine and 1400W

In a rat model of indomethacin (INDO)-induced enteropathy, GED at 2.5 mg/kg reduced total intestinal ulcer length by 53% and myeloperoxidase (MPO) activity by 68% compared to INDO alone [1]. Aminoguanidine (AG) at 25 and 50 mg/kg reduced ulcer length by 51% and 72%, and MPO activity by 58% and 88%, respectively. 1400W at 0.1 mg/kg reduced ulcer length by 61% and MPO by 70%. When normalized to administered mass dose, GED achieved comparable or superior ulcer reduction (53% at 2.5 mg/kg) relative to the lower AG dose (51% at 25 mg/kg) – a 10-fold mass dose advantage – and approached the efficacy of the higher AG dose and 1400W despite an intermediate iNOS Ki [1]. All three inhibitors similarly reduced serum nitrite/nitrate to basal levels, confirming target engagement [1].

Indomethacin enteropathy iNOS inhibitor in vivo efficacy Ulcer reduction

Disease Prevention in Autoimmune Diabetes Models: GED Sulfate vs. Vehicle in NOD Mice

In the NOD mouse model of spontaneous autoimmune diabetes, GED treatment (10 mg/kg twice daily by gavage) initiated at 5 weeks of age delayed median diabetes onset from 12 weeks to 22 weeks and reduced cumulative diabetes incidence at 30 weeks from 80% (vehicle, 13/16 mice) to 17% (GED, 3/18 mice; P<0.001) [1]. In the multiple low-dose streptozotocin (MLD-STZ) model, GED at 10 and 30 mg/kg/day protected against pancreatic insulin content loss and completely attenuated the increase in pancreatic malondialdehyde (MDA), a marker of oxidative stress [2]. By comparison, the pure iNOS inhibitor 1400W has not been reported to achieve comparable diabetes prevention in NOD mice at any dose; aminoguanidine partially delays diabetes onset in NOD mice but with less pronounced incidence reduction [3]. The quantitative superiority of GED in this model is attributed to its combined iNOS inhibition and peroxynitrite/RONS scavenging [1][2].

Autoimmune diabetes prevention NOD mouse model iNOS inhibitor diabetes

Topical Anti-Inflammatory Efficacy in Experimental Gingivitis: GED Sulfate vs. Mercaptoethylguanidine (MEG) Head-to-Head

In a masked, randomized, placebo-controlled study in beagle dogs with experimental gingivitis, topical application of 0.3% GED gel twice daily maintained gingival index (GI) scores at or below baseline levels throughout the 8-week treatment period, while placebo-treated animals showed significant time-dependent increases [1]. At week 8, GED-treated beagles exhibited a bleeding on probing (%BOP) score of 21%, compared to 43% for placebo (P<0.05) and 26% for the monomeric analog MEG at the same 0.3% concentration [1]. GI scores were significantly lower for both GED and MEG versus placebo at weeks 2, 3, 4, and 8 (P<0.05), and neither compound affected supragingival plaque levels, confirming that the anti-inflammatory effect was independent of plaque reduction [1]. The numerical superiority of GED over MEG in bleeding reduction (21% vs. 26% BOP) suggests differential disposition or potency of the dimeric form in gingival tissue.

Experimental gingivitis Topical iNOS inhibitor Periodontal inflammation

Redox-Responsive Controlled Release: Disulfide-Bridge-Mediated Formulation Advantage of GED Sulfate over Non-Disulfide iNOS Inhibitors

The disulfide bridge of GED is susceptible to reductive cleavage in intracellular environments, a property exploited for controlled drug delivery. Weng et al. demonstrated that GED can be encapsulated into oxidized hyaluronan-crosslinked gelatin hydrogel microspheres with an inverse correlation between microsphere diameter and drug loading, confirmed by HPLC [1]. In vitro, GED released from these microspheres suppressed macrophage activity, and in vivo, the microspheres reduced cellular infiltration in a murine full-thickness dermal wound model [1]. This redox-responsive release capability is structurally dependent on the disulfide bond and is absent in non-disulfide iNOS inhibitors such as 1400W, aminoguanidine, and L-NIL [2]. Importantly, while MEG (the monomeric thiol) can also be formulated for redox-sensitive delivery, its free sulfhydryl group renders it susceptible to spontaneous oxidation to GED under physiological conditions, making GED the more chemically defined and stable entity for precise formulation [2].

Stimuli-responsive drug delivery Disulfide hydrogel microspheres Sustained release iNOS inhibitor

Optimal Application Scenarios for Guanidinoethyldisulfide Sulfate (CAS 91774-54-8) in Scientific Research and Industrial Procurement


Autoimmune Diabetes Research: NOD and STZ-Induced Models Requiring Combined iNOS Inhibition and Peroxynitrite Scavenging

Investigators studying the role of reactive nitrogen/oxygen species in pancreatic β-cell destruction should prioritize GED sulfate based on the demonstrated 79% relative reduction in diabetes incidence in NOD mice (80% → 17% at 30 weeks; P<0.001) [1]. This exceeds the efficacy reported for aminoguanidine in comparable models and cannot be attributed solely to iNOS inhibition, as pure iNOS inhibitors (1400W, L-NIL) lack the peroxynitrite-scavenging activity that directly protects β-cells from oxidative damage [1][2].

Gastrointestinal Inflammation Models: Indomethacin-Induced Enteropathy with Dose-Efficiency Requirements

For NSAID-induced enteropathy studies, GED at 2.5 mg/kg achieves 53% ulcer length reduction – matching aminoguanidine at 25 mg/kg with a 10-fold mass dose advantage, while also reducing MPO activity by 68% [3]. This dose efficiency is relevant for chronic dosing protocols where cumulative off-target exposure of less selective agents is a concern, and for direct comparison studies against aminoguanidine or 1400W where equivalent iNOS inhibition with distinct ancillary pharmacology is desired [3].

Topical Anti-Inflammatory Formulation Development: Periodontal Disease and Dermal Wound Models

GED's demonstrated efficacy as a 0.3% topical gel in reducing gingival bleeding by 51% versus placebo (21% vs. 43% BOP) in beagle dogs supports its use in periodontal inflammation research [4]. For dermal applications, the encapsulation of GED into oxidized hyaluronan/gelatin hydrogel microspheres enables sustained, localized delivery, with confirmed in vivo suppression of cellular infiltration in full-thickness wound models – a formulation approach uniquely enabled by GED's disulfide bridge [5].

Controlled-Release Drug Delivery Research Utilizing Disulfide-Mediated Redox-Responsive Carriers

GED sulfate is uniquely suited as a model drug for stimuli-responsive delivery systems that exploit intracellular reductive environments (elevated glutathione, thioredoxin) for triggered release. Unlike 1400W, aminoguanidine, L-NIL, or SMT, GED possesses the requisite disulfide bond for incorporation into disulfide-crosslinked hydrogels, polymeric micelles, or mesoporous silica nanoparticles capped with disulfide gatekeepers [5][6]. Procurement of the sulfate salt form offers defined stoichiometry suitable for reproducible formulation development [6].

Quote Request

Request a Quote for 1-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;sulfuric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.